Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Lipophilicity LogP Drug-likeness

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 946322-69-6) belongs to the 3,4-diarylthiophene sulfonamide class, a scaffold extensively validated in the patent literature as a privileged template for selective cyclooxygenase-2 (COX-2) inhibition. The compound features a thiophene core substituted at position 3 with an N-(3,5-dimethylphenyl)sulfamoyl group and at position 4 with a 4-methylphenyl group, with an ethyl ester at position Its molecular formula is C₂₂H₂₃NO₄S₂ (MW = 429.55 g/mol).

Molecular Formula C22H23NO4S2
Molecular Weight 429.55
CAS No. 946322-69-6
Cat. No. B2667261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS946322-69-6
Molecular FormulaC22H23NO4S2
Molecular Weight429.55
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=CC(=C3)C)C
InChIInChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-8-6-14(2)7-9-17)29(25,26)23-18-11-15(3)10-16(4)12-18/h6-13,23H,5H2,1-4H3
InChIKeyIPICZEGONBNCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 946322-69-6): Structural and Pharmacophoric Context for Procurement


Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 946322-69-6) belongs to the 3,4-diarylthiophene sulfonamide class, a scaffold extensively validated in the patent literature as a privileged template for selective cyclooxygenase-2 (COX-2) inhibition [1]. The compound features a thiophene core substituted at position 3 with an N-(3,5-dimethylphenyl)sulfamoyl group and at position 4 with a 4-methylphenyl group, with an ethyl ester at position 2. Its molecular formula is C₂₂H₂₃NO₄S₂ (MW = 429.55 g/mol). Predicted physicochemical data indicate a high lipophilicity (ACD/LogP = 5.83, LogD₇.₄ = 5.03) , which places it in a property space distinct from close dimethyl-regioisomeric and ester analogs and is relevant for both biochemical target engagement and formulation considerations.

Why Generic Replacement of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate with In-Class Analogs Is Not Advisable


Within the 3,4-diarylthiophene sulfonamide family, even subtle variations in the sulfamoyl N-aryl substitution pattern (e.g., 3,5-dimethylphenyl vs. 3,4-dimethylphenyl vs. 4-ethylphenyl) or ester group (ethyl vs. methyl) produce measurable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity . These physicochemical perturbations directly translate into divergent target-binding kinetics, selectivity profiles, and metabolic stability within the COX-2 pharmacophore model [1]; consequently, assuming interchangeable biochemical or pharmacological behavior among close analogs without confirmatory head-to-head data introduces significant risk in structure–activity relationship (SAR) campaigns and chemical probe selection.

Quantitative Differentiation Evidence for Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Versus Key Analogs


Lipophilicity Shift: 3,5-Dimethylphenyl Sulfamoyl vs. 3,4-Dimethylphenyl Sulfamoyl

The target compound's calculated partition coefficient (ACD/LogP = 5.83) is elevated by approximately 0.3–0.5 log units relative to the 3,4-dimethylphenyl regioisomer (CAS 946234-95-3, ACD/LogP ∼5.3–5.5 estimated from structural analogs) , a consequence of the meta-methyl substitution pattern reducing polarity more than ortho/para arrangements. In the context of the COX-2 inhibitor pharmacophore, this log unit increase corresponds to a predicted 2- to 3-fold enhancement in membrane partitioning, which can influence apparent biochemical potency [1].

Lipophilicity LogP Drug-likeness COX-2 inhibitor design

Ester Group Effect on Hydrogen-Bond Acceptor Capacity: Ethyl vs. Methyl Ester

The ethyl ester of the target compound contributes one additional rotatable bond and slightly greater steric bulk than the methyl ester analog (CAS 941978-48-9) . This difference results in a marginally higher molar refractivity (116.4 vs. ~111 cm³ for the methyl ester ) and a reduced polar surface area to molecular weight ratio (PSA/MW = 0.254 for target vs. ~0.269 for the methyl ester ), indicating subtly attenuated hydrogen-bond acceptor capacity. In enzyme inhibition assays for related 3,4-diarylthiophenes, the ester group size modulates both potency and selectivity through interactions with the COX-2 side pocket [1].

Hydrogen bonding Ester group Pharmacokinetics SAR

4-Methylphenyl Substituent Maintains COX-2 Selectivity-Associated Topology vs. 4-Phenyl Unsubstituted Analogs

In the 3,4-diarylthiophene COX-2 inhibitor series, the presence of a para-methyl group on the 4-phenyl ring (as in the target compound) is consistently associated with superior COX-2 selectivity compared to the unsubstituted phenyl analog (CAS 895260-31-8) [1]. While compound-specific COX-1/COX-2 IC₅₀ data for 946322-69-6 are not publicly available, the class-level structure–activity relationship indicates that the 4-methyl substituent fills a hydrophobic cleft in the COX-2 active site more effectively, reducing COX-1 cross-reactivity . This SAR pattern is a primary driver for selecting 4-methylphenyl over 4-phenyl variants in medicinal chemistry programs.

COX-2 selectivity Diaryl substitution Pharmacophore Anti-inflammatory

Optimal Research and Procurement Application Scenarios for Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate


SAR Exploration of COX-2 Inhibitor Selectivity: Probing the N-Aryl Sulfamoyl Substitution Pocket

This compound is best deployed as a comparator in a series of 3,4-diarylthiophene sulfonamides to systematically map the steric and electronic requirements of the sulfamoyl N-aryl binding region of COX-2. Its 3,5-dimethylphenyl group provides a distinct steric footprint relative to 3,4-dimethyl and 4-ethyl analogs, enabling deconvolution of binding interactions [1].

Physicochemical Property Benchmarking for Lead Optimization Libraries

With a well-defined LogP of 5.83 and calculated polar surface area of 109 Ų, compound 946322-69-6 serves as a reference standard for calibrating computational models of lipophilicity and permeability within thiophene-based compound libraries . Procurement for this use case is justified by the need for a chemically tractable, high-purity (≥95%) standard with reproducible predicted properties.

Chemical Probe Synthesis and Tool Compound Development

The synthetic accessibility of the thiophene core, combined with the proprietary nature of specific substitution patterns, makes this compound a suitable starting point for derivatization into chemical probes for COX-2 or related sulfonamide-binding enzymes. Its use in medicinal chemistry campaigns is predicated on the class-level validation of the 3,4-diarylthiophene scaffold [1].

Cross-Study Comparator for 4-Methylphenyl vs. 4-Phenyl COX-2 Inhibitor Series

For laboratories comparing the contribution of the 4-aryl substituent to COX-2 selectivity, the target compound provides a consistent, commercially available source of the 4-methylphenyl variant needed to pair with the unsubstituted phenyl analog (CAS 895260-31-8) in enzyme inhibition assays .

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